molecular formula C15H11N B1207775 5,10-Dihydroindeno[1,2-b]indole CAS No. 3254-91-9

5,10-Dihydroindeno[1,2-b]indole

Cat. No. B1207775
CAS RN: 3254-91-9
M. Wt: 205.25 g/mol
InChI Key: BMGLVVNENOOPFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,10-Dihydroindeno[1,2-b]indole is a heterocyclic compound with the linear formula C15H11N . It has a molecular weight of 205.262 . This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.


Molecular Structure Analysis

The molecular structure of 5,10-Dihydroindeno[1,2-b]indole is characterized by a linear formula of C15H11N . The compound’s molecular weight is 205.262 .

Scientific Research Applications

Synthesis Methods

  • Sequential Domino One-Pot Approach : A method for the synthesis of novel 5,10-dihydroindeno[1,2-b]indoles involving a domino intermolecular Friedel–Crafts alkylation and intramolecular acylation of ethyl cinnamates, followed by the Fischer indole reaction, was developed. This process is significant for creating dihydroindeno[1,2-b]indoles with tertiary or quaternary centers (Reddy & Satyanarayana, 2015).

Antioxidant Activity

  • Antioxidant and Radical Scavenging Activities : Compounds containing 5,10-dihydroindeno[1,2-b]indole with various substituents demonstrated effective antioxidant power in multiple in vitro assays. These activities were comparable to synthetic and standard antioxidants like BHA, BHT, alpha-tocopherol, and trolox (Talaz et al., 2009).

Detection Applications

  • Selective Detection of Cu2+ Ions : 5-ethyl-5,10-dihydroindeno[1,2-b]indole (INID) was synthesized and used in an electrochemical sensor for selective detection of Cu2+ ions, demonstrating excellent selectivity, stability, and reproducibility (Ramki & Sakthivel, 2020).

Biochemical Interactions

  • Inhibition of Carbonic Anhydrase Isoforms : Derivatives of 5,10-dihydroindeno[1,2-b]indole were found to inhibit several human and bovine carbonic anhydrase isoforms, showing potential for biochemical research and therapeutic applications (Ekinci et al., 2012).

Polymerization Catalysts

  • Polymerization of 1-Octene : Heterocenes derived from 5,10-dihydroindeno[1,2-b]indole were used as catalysts in the polymerization of 1-octene, indicating their utility in producing high-quality motor oil base stocks (Nifant’ev et al., 2019).

Material Science

  • Development of Polymer Solar Cells : New polymers incorporating 5,10-dihydroindeno[1,2-b]indole demonstrated potential in bulk heterojunction polymer solar cells, showing improved performance and efficiency, indicating a promising application in renewable energy technologies (Sakthivel et al., 2013).

properties

IUPAC Name

5,10-dihydroindeno[1,2-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N/c1-2-6-11-10(5-1)9-13-12-7-3-4-8-14(12)16-15(11)13/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGLVVNENOOPFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50954281
Record name 5,10-Dihydroindeno[1,2-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50954281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,10-Dihydroindeno[1,2-b]indole

CAS RN

3254-91-9
Record name Indenoindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003254919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC135344
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135344
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,10-Dihydroindeno[1,2-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50954281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A modified version of the method reported by Okamoto, et al. was employed. Okamoto, T. A.; Kobayashi, S. M.; Yamamoto, H. N., DE1952019, 1970. To a solution of 2-indanone (16.3 g, 123 mmol) in ethanol (80 mL) was added phenyl hydrazine (12.1 mL, 123 mmol) followed by acetic acid (12 drops) at room temperature. While stirring, the solution was warmed to reflux (oil bath at 85° C.) for 15 minutes at which point it was removed from the oil bath and allowed to cool to room temperature. Light yellow needle-like crystals precipitated from the solution. Upon cooling to room temperature, the solution was cooled to 0° C. for 30 minutes. The crystals were filtered via vacuum filtration and used without further purification.
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
12.1 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,10-Dihydroindeno[1,2-b]indole
Reactant of Route 2
Reactant of Route 2
5,10-Dihydroindeno[1,2-b]indole
Reactant of Route 3
5,10-Dihydroindeno[1,2-b]indole
Reactant of Route 4
5,10-Dihydroindeno[1,2-b]indole
Reactant of Route 5
5,10-Dihydroindeno[1,2-b]indole
Reactant of Route 6
5,10-Dihydroindeno[1,2-b]indole

Citations

For This Compound
208
Citations
D Ekinci, H Çavdar, S Durdagi, O Talaz… - European journal of …, 2012 - Elsevier
Several 5,10-dihydroindeno[1,2-b]indole derivatives incorporating methoxy, hydroxyl, and halogen (F, Cl, and Br) moieties on the indene fragment of the molecule were prepared and …
Number of citations: 59 www.sciencedirect.com
HG Shertzer, M Sainsbury - Food and chemical toxicology, 1991 - Elsevier
Indole-3-carbinol (I-3-C) and 5,10-dihydroindeno[1,2-b]indole (DHII) have been shown to be protective against carbon tetrachloride and other chemicals that cause hepatic toxicity. In …
Number of citations: 55 www.sciencedirect.com
O Talaz, İ Gülçin, S Göksu, N Saracoglu - Bioorganic & medicinal chemistry, 2009 - Elsevier
An efficient synthesis of 5,10-dihydroindeno[1,2-b]indoles (3a–t) containing substituents such as methoxy, hydroxyl, and halogen (F, Cl, and Br) on indeno part was described. …
Number of citations: 205 www.sciencedirect.com
HG Shertzer, M Sainsbury - Food and chemical toxicology, 1988 - Elsevier
The influence of 5,10-dihydroindeno[1,2-b]indole (indenoindole) on carbon tetrachloride (CCl 4 )-mediated hepatotoxicity and lipid peroxidation were examined. Indenoindole (25 mg/…
Number of citations: 24 www.sciencedirect.com
RM Liu, M Sainsbury, MW Tabor, HG Shertzer - Biochemical pharmacology, 1993 - Elsevier
Established cell lines derived from newborn livers of c 14CoS c 14CoS and c ch c ch mice have been shown to be genetically resistant ( 14CoS 14CoS cells) or susceptible ( ch ch cells) …
Number of citations: 25 www.sciencedirect.com
T Jandial, A Gupta, G Jan, M Karuppasamy… - Organic & …, 2023 - pubs.rsc.org
A microwave-assisted, palladium(II)-catalyzed cascade reaction of 2-alkynylanilines tethered with an α,β-unsaturated carbonyl moiety was established to access 5,10-dihydroindeno[1,2-…
Number of citations: 2 pubs.rsc.org
P Sakthivel, HS Song, N Chakravarthi, JW Lee, YS Gal… - Polymer, 2013 - Elsevier
We have developed a new ladder type, tetrafused, π-conjugated building block with indeno[1,2-b]indole (II) and extended the π-conjugation of the indeno[1,2-b]indole ring by …
Number of citations: 36 www.sciencedirect.com
X Qian, R Yan, C Xu, L Shao, H Li, L Hou - Journal of Power Sources, 2016 - Elsevier
A new series of organic dyes based on indeno[1,2-b]indole have been synthesized and applied in dye-sensitized solar cells (DSSCs) for the first time. These four dyes QX11–14 are …
Number of citations: 37 www.sciencedirect.com
T Abraham - Monatshefte für Chemie/Chemical Monthly, 1989 - academia.edu
Mild and neutral experimental conditions were employed in order to maximize the chance of success in the isolation of dibenzo [b, f-1] azapentalene (3), a compound expected to exhibit …
Number of citations: 9 www.academia.edu
AGK Reddy, G Satyanarayana - Synthesis, 2015 - thieme-connect.com
A superacid-promoted sequential domino one-pot approach for the synthesis of novel 10-phenyl-5,10-dihydroindeno[1,2-b]indoles, ubiquitous core structure present in many alkaloid …
Number of citations: 26 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.